molecular formula C16H25NO2 B1656658 1-Cyclododecyl-1h-pyrrole-2,5-dione CAS No. 53629-18-8

1-Cyclododecyl-1h-pyrrole-2,5-dione

Cat. No.: B1656658
CAS No.: 53629-18-8
M. Wt: 263.37 g/mol
InChI Key: MHEFNZSCICKHDS-UHFFFAOYSA-N
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Description

1-Cyclododecyl-1H-pyrrole-2,5-dione is a synthetic pyrrole-dione derivative characterized by a cyclododecyl substituent attached to the nitrogen atom of the pyrrole-2,5-dione core. The pyrrole-2,5-dione (maleimide) scaffold is a well-studied pharmacophore known for its electrophilic properties, enabling interactions with biological nucleophiles such as cysteine residues in enzymes.

Properties

CAS No.

53629-18-8

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

1-cyclododecylpyrrole-2,5-dione

InChI

InChI=1S/C16H25NO2/c18-15-12-13-16(19)17(15)14-10-8-6-4-2-1-3-5-7-9-11-14/h12-14H,1-11H2

InChI Key

MHEFNZSCICKHDS-UHFFFAOYSA-N

SMILES

C1CCCCCC(CCCCC1)N2C(=O)C=CC2=O

Canonical SMILES

C1CCCCCC(CCCCC1)N2C(=O)C=CC2=O

Other CAS No.

53629-18-8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds sharing the dione core or analogous functionalities, as detailed in the provided evidence. Key differences in substituents, biological activity, and mechanistic roles are highlighted.

Pyrrole-2,5-dione Derivatives

U-73122

  • Structure: 1-[6-[[17β-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione.
  • Key Features : The estra-trienyl substituent confers lipophilicity, while the hexyl linker facilitates membrane integration.
  • Activity: Potent inhibitor of phospholipase C (PLC), suppressing inositol trisphosphate (IP3) production and calcium signaling in neutrophils .
  • Comparison: Unlike 1-cyclododecyl-1H-pyrrole-2,5-dione, U-73122’s bulky estradiol-derived substituent targets PLC specifically. The cyclododecyl group may enhance nonspecific membrane interactions due to its aliphatic nature.

U-73343

  • Structure : Pyrrolidine-dione analog of U-73122.
  • Key Features : Replacement of the pyrrole-dione with a saturated pyrrolidine-dione reduces electrophilicity.
  • Activity : Lacks PLC inhibitory activity, confirming the necessity of the pyrrole-dione’s α,β-unsaturated ketone for enzyme interaction .
  • Comparison : Highlights the critical role of the pyrrole-dione core in bioactivity, suggesting that this compound’s unsaturated dione may similarly engage covalent targets.
Piperazine-2,5-dione Derivatives (Diketopiperazines)

(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione

  • Structure : Six-membered piperazine-dione with benzylidene and isobutyl substituents.
  • Activity : Antiviral activity against H1N1 influenza virus (IC50 = 28.9 ± 2.2 μM) .
  • Comparison: The piperazine-dione core lacks the electrophilic reactivity of pyrrole-diones but demonstrates bioactivity via noncovalent interactions. The cyclododecyl group in this compound may confer broader membrane affinity but reduce target specificity.

2.2.2. Albonoursin

  • Structure : Cyclohexyl-substituted diketopiperazine.
  • Activity : Stronger antiviral activity (IC50 = 6.8 ± 1.5 μM) due to optimized hydrophobic interactions .
  • Comparison : Cycloaliphatic substituents (e.g., cyclododecyl vs. cyclohexyl) influence solubility and target engagement. Larger rings may hinder binding to compact active sites.
β-Diketone Derivatives

2.3.1. Curcuminoids (Tetrahydrocurcumin, TMC, DMCHC)

  • Structure : Heptadiene-3,5-diones with aromatic substituents.
  • Activity : Inhibitors of DNA methyltransferase (DNMT1), with β-diketone as the essential pharmacophore .
  • Comparison : Unlike pyrrole-diones, β-diketones act via chelation rather than covalent modification. The cyclododecyl group in this compound may mimic curcumin’s hydrophobicity but lacks metal-chelating capacity.

Structural and Functional Data Table

Compound Name Core Structure Substituents Biological Activity Key Findings
This compound Pyrrole-2,5-dione Cyclododecyl (N-linked) Inferred: Membrane modulation Hypothesized to enhance lipophilicity
U-73122 Pyrrole-2,5-dione Estradiol-derived + hexyl PLC inhibition Targets IP3/calcium signaling
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione Piperazine-2,5-dione Benzylidene + isobutyl Antiviral (H1N1) IC50 = 28.9 μM
Albonoursin Piperazine-2,5-dione Cyclohexyl Antiviral (H1N1) IC50 = 6.8 μM
Tetrahydrocurcumin β-Diketone Aromatic + hydroxy groups DNMT1 inhibition β-Diketone essential for activity

Research Implications and Gaps

  • Electrophilic Reactivity : The pyrrole-2,5-dione core in this compound likely enables covalent interactions with cysteine residues, akin to U-73122. However, its cyclododecyl group may redirect activity toward lipid membranes or hydrophobic protein pockets.
  • Antiviral Potential: Diketopiperazines with aliphatic substituents show antiviral efficacy , suggesting that this compound could be explored in similar contexts.
  • Synthetic Optimization: Lessons from curcuminoid stabilization (e.g., blocking metabolic sites ) could guide derivatization to improve pharmacokinetics.

Preparation Methods

Nucleophilic Substitution of Pyrrole-2,5-dione Precursors

The cyclododecyl group is introduced through N-alkylation of pyrrole-2,5-dione intermediates. A common precursor, pyrrole-2,5-dione (maleimide), undergoes deprotonation at the nitrogen using strong bases such as sodium hydride or potassium tert-butoxide in anhydrous tetrahydrofuran (THF). The resulting anion reacts with cyclododecyl bromide or iodide under inert atmospheres.

Example Protocol :

  • Dissolve pyrrole-2,5-dione (1.0 mmol) in THF (10 mL).
  • Add NaH (1.2 mmol) at 0°C and stir for 30 minutes.
  • Introduce cyclododecyl bromide (1.1 mmol) dropwise.
  • Reflux for 12–18 hours.
  • Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield : 45–60%.

Phase-Transfer Catalysis for Improved Efficiency

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates in biphasic systems (water/dichloromethane). This method reduces side reactions such as hydrolysis of the cyclododecyl halide.

Conditions :

  • Pyrrole-2,5-dione (1.0 mmol), cyclododecyl bromide (1.05 mmol), TBAB (0.1 mmol), 50% NaOH (aq), dichloromethane (15 mL), 40°C, 6 hours.
    Yield : 68–72%.

Cyclization of Cyclododecyl-Substituted Precursors

Maleic Anhydride-Based Routes

Cyclododecylamine reacts with maleic anhydride to form a maleamic acid intermediate, which undergoes cyclodehydration.

Reaction Pathway :

  • Combine cyclododecylamine (1.0 mmol) and maleic anhydride (1.0 mmol) in toluene.
  • Reflux for 2 hours to form maleamic acid.
  • Add acetic anhydride (2.0 mmol) and sodium acetate (0.5 mmol).
  • Heat at 120°C for 4 hours to induce cyclization.

Yield : 55–65%.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 minutes) in dimethylformamide (DMF) with catalytic p-toluenesulfonic acid (PTSA) accelerates cyclodehydration, reducing reaction times.

Yield : 70–75%.

Functional Group Transformations

Hydrolysis of 2,5-Bis(1,3-benzodithiol-2-yl) Intermediates

A method adapted from pyrrole-2,5-dicarbaldehyde synthesis involves:

  • Reacting 1-cyclododecylpyrrole with 1,3-benzodithiol-2-thione in the presence of BF₃·Et₂O.
  • Hydrolyzing the intermediate with HgO and 35% HBF₄ in DMSO.

Key Observations :

  • The bulky cyclododecyl group necessitates prolonged hydrolysis (24–36 hours).
  • Yields drop to 30–40% due to steric hindrance.

Comparative Analysis of Synthetic Routes

Method Starting Material Conditions Yield (%) Purity (%)
N-Alkylation Pyrrole-2,5-dione THF, NaH, reflux 45–60 95
Phase-Transfer Pyrrole-2,5-dione TBAB, NaOH, 40°C 68–72 98
Maleic Anhydride Cyclododecylamine Toluene, 120°C 55–65 90
Microwave Cyclization Maleamic acid DMF, PTSA, 150°C 70–75 97
Benzodithiol Hydrolysis 1-Cyclododecylpyrrole HgO, HBF₄, DMSO 30–40 85

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The cyclododecyl group’s bulkiness impedes both alkylation and cyclization. Strategies include:

  • Using polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Employing high-pressure conditions (10–15 bar) to enhance reaction rates.

Purification Techniques

  • Silica gel chromatography struggles with nonpolar cyclododecyl derivatives. Gradient elution (hexane → ethyl acetate) improves separation.
  • Recrystallization from hot ethanol removes unreacted cyclododecyl halide.

Emerging Methodologies

Enzymatic N-Alkylation

Recent studies explore lipase-catalyzed alkylation in ionic liquids (e.g., [BMIM][BF₄]), achieving 50–55% yields under mild conditions (30°C, pH 7).

Flow Chemistry Approaches

Continuous flow reactors with immobilized bases (e.g., Amberlyst A-21) enable scalable N-alkylation, reducing reaction times to 2–3 hours.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 1-Cyclododecyl-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized to improve yield?

  • Methodology : The synthesis typically involves cyclization of succinimide derivatives with cyclododecyl groups under anhydrous conditions. Key steps include:

  • Using nitrogen-substituted succinimide precursors to enable cyclododecyl incorporation via nucleophilic substitution (e.g., Lossen rearrangement or alkylation) .
  • Optimizing solvent polarity (e.g., DMSO for hydrogen-bond stabilization) and temperature (80–120°C) to favor intramolecular cyclization .
  • Monitoring reaction progress via <sup>1</sup>H NMR to track the disappearance of starting materials and emergence of pyrrole-2,5-dione protons (δ 6.8–7.2 ppm).

Q. How can crystallographic techniques validate the structural integrity of this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) is critical:

  • Prepare high-quality crystals via slow evaporation in aprotic solvents (e.g., dichloromethane/hexane mixtures).
  • Analyze hydrogen-bonding networks (e.g., N–H⋯O interactions) and π-π stacking (centroid distances ~3.4 Å) to confirm stereoelectronic effects .
  • Cross-validate results with <sup>13</sup>C NMR data, particularly for asymmetric carbons in the cyclododecyl group .

Q. What spectroscopic methods are most effective for characterizing substituent effects on the pyrrole-2,5-dione core?

  • Methodology :

  • UV-Vis : Monitor conjugation shifts (λmax 220–340 nm) to assess electronic perturbations from cyclododecyl substituents .
  • CD Spectroscopy : Resolve enantiomeric configurations in chiral derivatives (e.g., exciton chirality method for diketopiperazine analogs) .
  • Marfey’s Method : Derivatize hydrolyzed products with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide to determine absolute configuration .

Advanced Research Questions

Q. How can computational modeling predict the thermodynamic feasibility of this compound in reversible reactions (e.g., addition-elimination)?

  • Methodology :

  • Use density functional theory (DFT) at the B3LYP/6-31G* level to calculate Gibbs free energy (ΔG) for reaction steps. For example, endergonic steps (ΔG ≈ +0.65 kcal/mol) suggest equilibrium reversibility in nucleophilic additions .
  • Simulate transition states to identify steric hindrance from the cyclododecyl group, which may limit regioselectivity in multi-step syntheses .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced target specificity?

  • Methodology :

  • Bioactivity Profiling : Test antiviral activity (e.g., H1N1 IC50 assays) to correlate substituent bulk (e.g., benzylidene vs. isobutyl groups) with potency. Derivatives with bulky groups (e.g., compound 7, IC50 6.8 μM) often show improved activity due to hydrophobic target interactions .
  • SAR Trends : Replace the tetrazole moiety with pyrrolidine-2,5-dione to enhance agonistic effects (2-fold increase in receptor binding observed in GPR119 studies) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for pyrrole-2,5-dione derivatives?

  • Methodology :

  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the cyclododecyl group) that reduces in vivo efficacy .
  • Co-crystallization Studies : Resolve target-ligand structures (e.g., GPR119-Gs complex) to confirm binding modes obscured by assay conditions (e.g., membrane permeability limitations) .

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